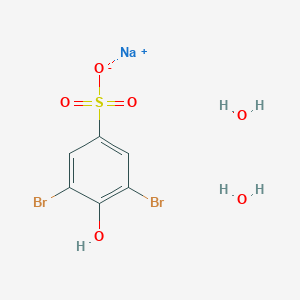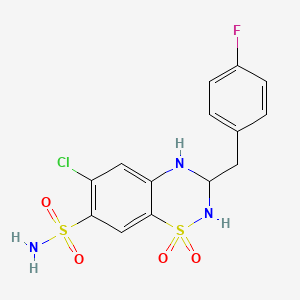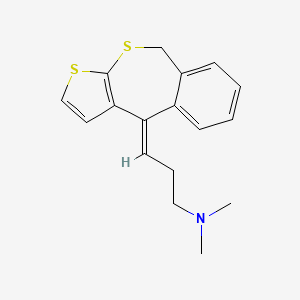
Sodium 2,6-dibromophenol-4-sulfonate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-dibromophenol-4-sulfonate dihydrate is a chemical compound with the molecular formula C₆H₃Br₂O₄S·Na·2H₂O. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of bromine atoms and a sulfonate group, which contribute to its reactivity and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dibromophenol-4-sulfonate dihydrate typically involves the bromination of phenol followed by sulfonation. The process can be summarized as follows:
Bromination: Phenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions of the aromatic ring.
Sulfonation: The dibromophenol is then reacted with sulfuric acid or a sulfonating agent to introduce the sulfonate group at the 4 position.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Crystallization: The compound is crystallized from water to obtain the dihydrate form.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination and sulfonation while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of less brominated or de-sulfonated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Brominated quinones or sulfonated quinones.
Reduction: Partially brominated phenols or desulfonated phenols.
Substitution: Phenolic derivatives with substituted nucleophiles.
Chemistry:
Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes due to its chromogenic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, which are being explored for potential therapeutic applications.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and enzyme inhibitory properties.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments due to its ability to form stable colored compounds.
Water Treatment: Employed in water treatment processes to remove contaminants through chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 2,6-dibromophenol-4-sulfonate dihydrate involves its interaction with molecular targets such as enzymes and microbial cell walls. The bromine atoms and sulfonate group play crucial roles in binding to active sites of enzymes, leading to inhibition. In microbial cells, the compound disrupts cell wall synthesis, resulting in antimicrobial effects.
Comparison with Similar Compounds
- Sodium 2,4-dibromophenol-6-sulfonate
- Sodium 2,6-dichlorophenol-4-sulfonate
- Sodium 2,6-dibromophenol-4-carboxylate
Comparison:
- Sodium 2,6-dibromophenol-4-sulfonate dihydrate is unique due to its specific bromination pattern and the presence of a sulfonate group, which confer distinct reactivity and solubility properties.
- Sodium 2,4-dibromophenol-6-sulfonate has a different bromination pattern, affecting its reactivity and applications.
- Sodium 2,6-dichlorophenol-4-sulfonate replaces bromine with chlorine, resulting in different chemical behavior and potentially different biological activities.
- Sodium 2,6-dibromophenol-4-carboxylate has a carboxylate group instead of a sulfonate, influencing its solubility and reactivity.
Properties
Molecular Formula |
C6H7Br2NaO6S |
|---|---|
Molecular Weight |
389.98 g/mol |
IUPAC Name |
sodium;3,5-dibromo-4-hydroxybenzenesulfonate;dihydrate |
InChI |
InChI=1S/C6H4Br2O4S.Na.2H2O/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;;;/h1-2,9H,(H,10,11,12);;2*1H2/q;+1;;/p-1 |
InChI Key |
XYHMIVGROSZJLR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride](/img/structure/B10784284.png)


![[(1R,2S,3R,4S,6S,7S,8S,14S)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784312.png)



![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)





